5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride

Vue d'ensemble

Description

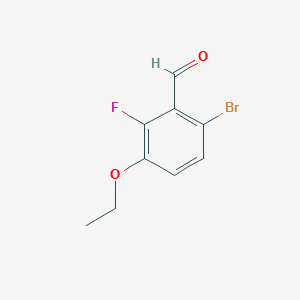

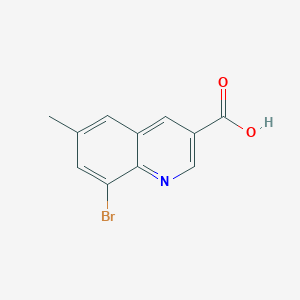

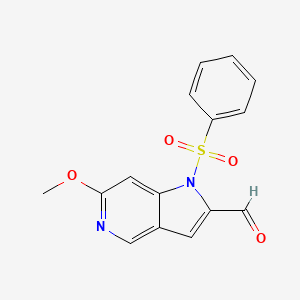

“5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride” is a chemical compound with the molecular formula C12H13N3O.ClH . It has a molecular weight of 251.72 .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride”, involves several steps . The process begins with the formation of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final product is prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .

Molecular Structure Analysis

The InChI code for “5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride” is 1S/C12H13N3O.ClH/c1-2-4-9(5-3-1)6-11-14-12(16-15-11)10-7-13-8-10;/h1-5,10,13H,6-8H2;1H . This indicates the presence of a benzyl group attached to the 3rd position of the azetidinyl ring, and a 1,2,4-oxadiazole ring also attached to the 3rd position of the azetidinyl ring .

Physical And Chemical Properties Analysis

“5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride” is a solid compound . The InChI key for this compound is QGYOMCLBLLIMFZ-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Medicinal Chemistry: Antimicrobial Agents

This compound has been studied for its potential as an antimicrobial agent. Research suggests that molecules containing the 1,2,4-oxadiazole moiety exhibit significant antibacterial properties, comparable to reference drugs like amoxicillin . This makes it a candidate for further development in the fight against bacterial infections.

Agriculture: Pesticide Development

In agriculture, there’s interest in oxadiazoles as a framework for developing new pesticides. Their structural properties can be tailored to target specific pests, offering a route to more selective and environmentally friendly pest control options .

Material Science: Organic Semiconductors

Oxadiazoles, including derivatives like 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride, are being explored for use in organic semiconductors due to their electron-withdrawing nature and thermal stability. These characteristics are valuable in creating efficient organic light-emitting diodes (OLEDs) and photovoltaic cells .

Environmental Science: Pollutant Degradation

The reactivity of oxadiazole derivatives positions them as potential catalysts in chemical processes aimed at degrading environmental pollutants. Their ability to participate in redox reactions could be harnessed to break down harmful chemicals into less toxic forms .

Biochemistry: Enzyme Inhibition

In biochemistry, the oxadiazole ring is recognized for its enzyme inhibition capabilities. It can be incorporated into molecules designed to modulate enzyme activity, which is a crucial strategy in developing treatments for various diseases .

Pharmacology: Drug Design and Discovery

The structural diversity of oxadiazoles allows for extensive exploration in drug design. 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride, in particular, could serve as a scaffold for creating novel pharmacophores, aiding in the discovery of new therapeutic agents .

Orientations Futures

Oxadiazoles, including “5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride”, have shown potential in various fields such as medicinal chemistry . The demand for new hybrid drugs acting against resistant microorganisms has necessitated the development of new chemical entities . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents is a promising future direction .

Propriétés

IUPAC Name |

5-(azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O.ClH/c1-2-4-9(5-3-1)6-11-14-12(16-15-11)10-7-13-8-10;/h1-5,10,13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYOMCLBLLIMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NO2)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

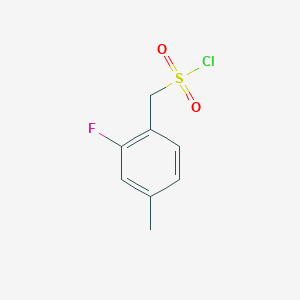

![5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377579.png)